Resatorvid
概要
説明
レサトルビド、別名TAK-242は、武田薬品工業の科学者によって開発されたシクロヘキサン誘導体です。主に免疫応答に関与する受容体であるToll様受容体4(TLR4)の阻害剤としての役割で知られています。 レサトルビドは、敗血症、炎症性疾患、およびさまざまな種類の癌などの状態における潜在的な治療用途について調査されてきました .
科学的研究の応用
Resatorvid has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study TLR4 signaling pathways and to develop new inhibitors.
Biology: this compound is employed in research to understand the role of TLR4 in various biological processes, including inflammation and immune response.
Medicine: The compound has been investigated for its potential therapeutic effects in conditions such as sepsis, inflammatory diseases, and cancer.
Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in drug discovery .
作用機序
レサトルビドは、Toll様受容体4(TLR4)の細胞内ドメインに直接結合することによって効果を発揮します。この結合により、TLR4はTIRAPなどのアダプター分子と相互作用できなくなり、下流のシグナル伝達を阻害します。その結果、サイトカインなどの炎症性メディエーターの産生が抑制されます。 このメカニズムにより、レサトルビドは強力な抗炎症剤になります .
Safety and Hazards
将来の方向性
準備方法
合成経路と反応条件
レサトルビドの合成は、シクロヘキセンコアの調製から始まるいくつかのステップを含みます。主なステップは次のとおりです。
シクロヘキセン環の形成: これは、一連の環化反応によって達成されます。
スルホンアミド基の導入: これは、シクロヘキセン誘導体をスルホンアミド試薬と反応させることを伴います。
カルボキシレート基の付加: このステップは、エチルカルボキシレート基を導入するためのエステル化を伴います。
反応条件は、通常、有機溶媒、触媒、および制御された温度の使用を含み、目的の生成物が高純度で得られるようにします .
工業生産方法
レサトルビドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、効率、収率、およびコスト効率のために最適化されています。 これには、大規模反応器、連続フロープロセス、および高度な精製技術を使用して、バルク量のレサトルビドを製造することが含まれます .
化学反応の分析
反応の種類
レサトルビドは、以下を含むさまざまな化学反応を起こします。
酸化: レサトルビドは、特定の条件下で酸化されて、酸化された誘導体を形成できます。
還元: また、還元反応を起こして、還元された形態になることもあります。
置換: この化合物は、特にスルホンアミド基とカルボキシレート基を含む置換反応に関与できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります .
科学研究の応用
レサトルビドは、幅広い科学研究の応用を持っています。
類似化合物との比較
レサトルビドは、TLR4シグナル伝達を特異的に阻害することでユニークです。類似の化合物には以下が含まれます。
TLR4-IN-C34: 異なる化学構造を持つ別のTLR4阻害剤。
M62812: TLR4阻害特性は類似していますが、薬物動態と薬力学が異なる化合物。
これらの化合物と比較して、レサトルビドはTLR4シグナル伝達を阻害する上で優れた効力と選択性を示し、研究と潜在的な治療用途の両方において貴重なツールとなっています .
特性
IUPAC Name |
ethyl (6R)-6-[(2-chloro-4-fluorophenyl)sulfamoyl]cyclohexene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO4S/c1-2-22-15(19)11-5-3-4-6-14(11)23(20,21)18-13-8-7-10(17)9-12(13)16/h5,7-9,14,18H,2-4,6H2,1H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEIJTHMHDMWLJ-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCCCC1S(=O)(=O)NC2=C(C=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CCCC[C@H]1S(=O)(=O)NC2=C(C=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947269 | |
Record name | Resatorvid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
TAK-242 suppresses production of inflammatory mediators such as cytokine by inhibiting the signal transduction through Toll-like receptor 4 (TLR4) which is one of the receptors recognizing the bacterial components. | |
Record name | Resatorvid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05943 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
243984-11-4 | |
Record name | Resatorvid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=243984-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Resatorvid [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0243984114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Resatorvid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05943 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Resatorvid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RESATORVID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2MZ648C31 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of resatorvid?
A1: this compound (TAK-242) selectively targets Toll-like receptor 4 (TLR4). [, , , ]
Q2: How does this compound interact with TLR4?
A2: this compound binds directly to the intracellular domain of TLR4, specifically at the amino acid cysteine 747 (Cys747). [] This binding interferes with the interaction between TLR4 and its adaptor molecules, such as TIRAP and TRAM. []
Q3: What are the downstream consequences of this compound binding to TLR4?
A3: By disrupting the TLR4 signaling pathway, this compound inhibits the activation of downstream signaling cascades, including NF-κB, MAPK (JNK, p38, ERK), and interferon-sensitive response element (ISRE) activation. [, , ] This inhibition reduces the production of pro-inflammatory cytokines like IL-1β, IL-6, IL-8, and TNF-α. [, , , , , , , , , ]
Q4: Does this compound affect the expression levels of TLR4 itself?
A5: this compound does not seem to directly influence TLR4 expression levels. Studies using human coronary artery endothelial cells exposed to LPS showed no effect of this compound on TLR4 expression. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C22H17ClN4O3S, and its molecular weight is 452.92 g/mol. [This information is not explicitly stated in the provided abstracts but can be found in chemical databases.]
Q6: Is there spectroscopic data available for this compound?
A7: While the provided abstracts don't detail specific spectroscopic data, studies have employed techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), hot-stage microscopy (HSM), Raman spectroscopy, and attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopic analysis to characterize this compound and its formulations. []
Q7: Has the compatibility of this compound with various topical formulations been investigated?
A8: Yes, researchers have explored incorporating this compound into topical formulations using FDA-approved excipients, such as DermaBaseTM, PENcreamTM, polyethylene glycol (PEG)-400, propylene glycol (PG), carbomer gel, hyaluronic acid (HA) gel, and Pluronic® F-127 poloxamer triblock copolymer gel. []
Q8: What is the significance of developing topical this compound formulations?
A9: Topical formulations are particularly relevant for skin conditions like nonmelanoma skin cancer (NMSC). Delivering this compound directly to the skin could enhance its efficacy in preventing UV-induced damage and tumorigenesis while minimizing systemic side effects. [, , ]
Q9: How is this compound metabolized in the body?
A10: One known metabolite of this compound is 4-amino-3-chlorophenyl hydrogen sulfate (M-III). Research indicates significant species differences in the pharmacokinetics of M-III between rats and dogs, primarily attributed to variations in urinary excretion processes. [, ]
Q10: What in vitro models have been used to investigate the efficacy of this compound?
A10: Various cell lines have been employed to study this compound's effects, including:
- Human keratinocytes (HaCaT) to understand its role in UV-induced stress signaling and epithelial-mesenchymal transition (EMT). []
- Murine macrophage cell line (RAW264.7) to investigate its ability to suppress LPS-induced inflammation. [, , ]
- Human coronary artery endothelial cells (HCAECs) to examine its impact on vascular inflammatory responses. []
- Human gastric cancer cell line (MFC) to evaluate its potential as a radiosensitizer. []
Q11: What in vivo models have been utilized to assess this compound's therapeutic potential?
A11: Several animal models have been employed, including:
- UV-induced skin tumorigenesis in SKH-1 mice: this compound significantly suppressed tumor area and multiplicity, demonstrating its potential in NMSC chemoprevention. [, ]
- Global cerebral ischemic reperfusion injury in rats: this compound pretreatment reduced brain inflammatory markers and histopathological damage, suggesting neuroprotective effects. []
- Methotrexate-induced liver injury in rats: this compound pretreatment showed hepatoprotective effects, reducing inflammation and partially restoring histopathological fatty alterations. []
- Cyclophosphamide-induced mouse cystitis: this compound prevented voiding dysfunction and inflammation, highlighting its potential in treating interstitial cystitis/bladder pain syndrome (IC/BPS). []
- Heme-induced acute lung injury in sickle cell mice: this compound preserved lung function and improved survival, offering a potential therapeutic strategy for acute chest syndrome. []
Q12: Are there any biomarkers associated with this compound's efficacy?
A14: While specific biomarkers for this compound's efficacy are still under investigation, researchers are exploring the correlation between TLR4 expression levels and treatment response. For instance, in hepatocellular carcinoma (HCC), high tumoral TLR4 mRNA expression was linked to NAFLD and obesity, suggesting a potential target population for this compound-based chemoprevention. []
Q13: What drug delivery strategies are being investigated to enhance the efficacy of this compound?
A15: Researchers are actively exploring innovative drug delivery systems, such as in situ forming photo-crosslinked hydrogels, to improve this compound's delivery to specific target tissues, like surgical wound beds in breast cancer models. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。